molecular formula C27H23FN2O4 B2778862 2-[6-ethyl-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide CAS No. 895652-41-2

2-[6-ethyl-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide

Cat. No.: B2778862
CAS No.: 895652-41-2
M. Wt: 458.489
InChI Key: JHJNHQRVYCLIKO-UHFFFAOYSA-N
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Description

2-[6-ethyl-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.

Properties

IUPAC Name

2-[6-ethyl-3-(4-fluorobenzoyl)-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23FN2O4/c1-3-17-4-13-24-22(14-17)27(33)23(26(32)18-5-7-19(28)8-6-18)15-30(24)16-25(31)29-20-9-11-21(34-2)12-10-20/h4-15H,3,16H2,1-2H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHJNHQRVYCLIKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-ethyl-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions. The key steps may include:

    Formation of the quinoline core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of the 4-fluorobenzoyl group: This step may involve Friedel-Crafts acylation using 4-fluorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of the ethyl group: This can be done through alkylation reactions using ethyl halides.

    Formation of the acetamide linkage: This step involves the reaction of the quinoline derivative with 4-methoxyphenylacetic acid in the presence of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline core, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Aluminum chloride, sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce alcohol derivatives.

Scientific Research Applications

Pharmacological Applications

The compound has been investigated for several pharmacological properties, including:

  • Anticancer Activity : Research indicates that derivatives of quinoline compounds often exhibit cytotoxic effects against various cancer cell lines. The specific structure of this compound suggests potential activity in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : Quinoline derivatives are known for their antimicrobial effects. This compound may demonstrate efficacy against a range of pathogens, making it a candidate for developing new antimicrobial agents.
  • Anti-inflammatory Effects : There is evidence that quinoline-based compounds can modulate inflammatory pathways. This compound's structure may allow it to interact with key inflammatory mediators, potentially leading to therapeutic benefits in inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInduces apoptosis in cancer cells
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatoryReduces cytokine production

Case Studies

  • Anticancer Study : A study published in a peer-reviewed journal demonstrated that derivatives similar to this compound showed significant cytotoxicity against breast cancer cell lines. The study utilized various assays to measure cell viability and apoptosis markers, confirming the compound's potential as an anticancer agent.
  • Antimicrobial Efficacy : In vitro studies reported that the compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, suggesting its potential use as an antimicrobial agent in clinical settings.
  • Inflammation Model : A case study involving animal models of inflammation indicated that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines, highlighting its therapeutic potential in managing inflammatory diseases.

Mechanism of Action

The mechanism of action of 2-[6-ethyl-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit key enzymes involved in disease pathways.

    Receptor binding: It may bind to specific receptors, modulating their activity.

    DNA intercalation: The compound may intercalate into DNA, affecting its replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    2-(6-ethyl-3-(4-chlorobenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide: Similar structure with a chlorine substituent instead of fluorine.

    2-(6-ethyl-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide: Similar structure with a methyl substituent instead of fluorine.

Uniqueness

The presence of the fluorine atom in 2-[6-ethyl-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide may impart unique properties such as increased lipophilicity, metabolic stability, and specific biological activity compared to its analogs.

Biological Activity

The compound 2-[6-ethyl-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide is a novel derivative of the quinoline family, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C22H22FN3O3
  • Molecular Weight : 397.43 g/mol
  • IUPAC Name : 2-[6-ethyl-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide

The presence of the fluorobenzoyl and methoxyphenyl groups is significant for its biological activity, potentially enhancing lipophilicity and receptor binding affinity.

Antitumor Activity

Recent studies have indicated that compounds similar to this quinoline derivative exhibit significant antitumor properties. For instance, derivatives with similar structural motifs have been shown to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. A notable study demonstrated that such compounds can effectively target the RET kinase , a crucial player in several cancers, leading to reduced tumor growth in vivo .

CompoundActivityTarget
Quinoline Derivative AAntitumorRET Kinase
Quinoline Derivative BCytotoxicApoptosis Induction

Antimicrobial Properties

Another area of interest is the antimicrobial activity of quinoline derivatives. The compound has shown efficacy against both Gram-positive and Gram-negative bacteria. In vitro assays revealed that it inhibits bacterial growth by disrupting cell wall synthesis and interfering with metabolic pathways .

The mechanism through which this compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes associated with tumor growth or bacterial metabolism.
  • Signal Transduction Modulation : It can modulate signaling pathways related to cell survival and apoptosis.
  • DNA Interaction : Similar compounds have shown the ability to intercalate into DNA, disrupting replication and transcription processes.

Study 1: Antitumor Efficacy

In a preclinical study, the compound was tested on human cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, with an IC50 value significantly lower than that of standard chemotherapeutics .

Study 2: Antimicrobial Activity

A comparative study assessed the antimicrobial efficacy of this compound against a panel of bacteria including E. coli and S. aureus. The results demonstrated that it possessed a minimum inhibitory concentration (MIC) comparable to established antibiotics .

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